2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyridine with a suitable phenolic compound under controlled conditions. One common method involves the use of ethanol as a solvent, where the reactants are mixed and stirred at room temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic and pyridinyl compounds.
Scientific Research Applications
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A related compound with similar structural features but lacking the phenolic group.
4-Chloro-2-aminopyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of a phenolic group and a chloropyridinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920511-99-5 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(4-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-4-15-12(6-9)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
InChI Key |
CPRXUCQYCMDNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CC(=C2)Cl)O)N |
Origin of Product |
United States |
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